Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate
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Overview
Description
Sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate is a complex organic compound with the molecular formula C26H21NaO12S4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate typically involves the reaction of biphenyl derivatives with ethene and sulfonation agents. One common method includes the condensation reaction of biphenyl with ethene derivatives in the presence of a catalyst such as p-toluenesulfonic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted biphenyl compounds .
Scientific Research Applications
Sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and sensing applications.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups can form strong interactions with various biological molecules, influencing their function and activity. Additionally, its biphenyl structure allows for π-π stacking interactions, which can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2’-((1,1’-Biphenyl)-4,4’-diyldivinylene)bis(benzenesulfonic) acid: Similar in structure but differs in the position of the ethene linkages.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Contains ethyne linkages instead of ethene, leading to different chemical properties.
(E)-Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate: An ester derivative with different functional groups.
Uniqueness
Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C28H20Na2O6S2 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
disodium;4-[(E)-2-[4-[4-[(E)-2-(4-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H22O6S2.2Na/c29-35(30,31)27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)26-15-7-22(8-16-26)2-4-24-11-19-28(20-12-24)36(32,33)34;;/h1-20H,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b3-1+,4-2+;; |
InChI Key |
HSMVNLWDRRDUHZ-UFVDJLLLSA-L |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)C=CC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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